molecular formula C22H21FN4O4S B2673282 6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1251688-08-0

6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2673282
CAS No.: 1251688-08-0
M. Wt: 456.49
InChI Key: RAYZITAYZZTCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core substituted at position 6 with a 3-fluorophenyl sulfonyl group and at position 2 with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety. The fluorine atom at the phenyl ring’s meta position likely influences pharmacokinetics by modulating lipophilicity and metabolic stability .

Properties

IUPAC Name

6-(3-fluorophenyl)sulfonyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c23-17-5-4-8-19(15-17)32(30,31)20-9-10-21(28)27(24-20)16-22(29)26-13-11-25(12-14-26)18-6-2-1-3-7-18/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYZITAYZZTCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylpiperazine Moiety: This is typically done through a nucleophilic substitution reaction where the piperazine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key functional elements:

Functional Group Reactivity Profile Example Reactions
Pyridazinone ring (3(2H)-)Susceptible to electrophilic substitution at C4/C5 positions; ring-opening under strong acidic/basic conditions Nitration, halogenation, hydrolysis
Sulfonyl group (-SO₂-)Participates in nucleophilic substitutions (e.g., with amines, alcohols) Formation of sulfonamides, sulfonate esters
Piperazine moietyUndergoes alkylation, acylation, or oxidation at the secondary amine N-alkylation with alkyl halides, oxidation to N-oxides

Step 1: Pyridazinone Core Formation

  • Reaction : Cyclocondensation of 1,4-diketones with hydrazines.

  • Conditions : Reflux in acetic acid, 12–24 hours .

Step 2: Sulfonylation at C6

  • Reaction : Electrophilic substitution using 3-fluorophenylsulfonyl chloride.

  • Conditions : Base (e.g., pyridine), dichloromethane, 0°C to RT.

Step 3: Piperazine Incorporation

  • Reaction : Alkylation of the pyridazinone nitrogen with 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one.

  • Conditions : K₂CO₃, DMF, 60°C, 8 hours .

Derivatization Reactions

The compound undergoes further modifications to yield bioactive analogs:

Sulfonyl Group Modifications

  • Nucleophilic Displacement :

    • Reagents : Primary/secondary amines (e.g., morpholine, piperidine).

    • Products : Sulfonamide derivatives with altered solubility profiles .

    • Conditions : DIPEA, DCM, RT.

Piperazine Functionalization

  • N-Alkylation :

    • Reagents : Alkyl halides (e.g., methyl iodide).

    • Products : Quaternary ammonium salts with enhanced CNS penetration .

    • Conditions : NaH, THF, reflux .

Stability and Degradation Pathways

The compound’s stability under physiological and synthetic conditions is critical:

Condition Degradation Pathway Outcome
Acidic (pH < 3)Hydrolysis of the pyridazinone ringRing-opened dicarbonyl compounds
Oxidative (H₂O₂, UV)Oxidation of the piperazine nitrogenN-Oxide derivatives
Basic (pH > 10)Sulfonyl group cleavageDesulfonated pyridazinone

Spectroscopic Characterization Data

Key analytical data for reaction monitoring (from analogous syntheses ):

1H NMR (DMSO-d6) :

  • δ 8.33 (s, 1H, pyridazinone-H)

  • δ 7.05 (d, J = 7.5 Hz, 2H, fluorophenyl-H)

  • δ 3.73 (s, 4H, piperazine-CH₂)

  • δ 3.28 (s, 4H, piperazine-CH₂)

HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient) .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-II). COX-II is an enzyme involved in the inflammatory response, and its inhibition can alleviate pain and inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs. Research indicates that derivatives of this compound exhibit significant COX-II inhibitory activity, with some showing IC50 values in the low micromolar range, indicating potent anti-inflammatory effects .

Analgesic Potential
In addition to its anti-inflammatory properties, the compound has been evaluated for analgesic effects. Studies utilizing models such as the formalin test have shown that it can effectively reduce pain responses, suggesting potential applications in pain management therapies .

Neuropharmacology

CNS Activity
Due to the presence of the piperazine moiety, this compound may exhibit central nervous system (CNS) activity. Piperazine derivatives are known for their diverse pharmacological effects, including anxiolytic and antidepressant properties. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, which may position this molecule as a candidate for further investigation in treating mood disorders or anxiety .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Modifications to the sulfonyl and piperazine groups have been shown to influence both potency and selectivity towards COX-II inhibition. For instance, variations in substituents on the piperazine ring can enhance binding affinity and selectivity, leading to improved therapeutic outcomes .

Case Studies

Case Study 1: COX-II Inhibition
A recent study evaluated a series of pyridazinone derivatives, including our compound of interest, for their COX-II inhibitory activity. The results demonstrated that certain modifications led to compounds with enhanced potency compared to traditional NSAIDs like Rofecoxib. The most potent derivative showed an IC50 value significantly lower than those reported for existing COX-II inhibitors .

Case Study 2: Pain Management
In preclinical trials using animal models of chronic pain, compounds derived from this pyridazinone exhibited substantial analgesic effects comparable to established analgesics. The mechanism was attributed to both peripheral anti-inflammatory action and central modulation of pain pathways .

Mechanism of Action

The mechanism of action for 6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfonyl groups may enhance its binding affinity, while the piperazine moiety could influence its pharmacokinetic properties. The exact pathways would depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridazinone Core

Table 1: Key Structural Differences in Pyridazinone Derivatives
Compound Name / ID Position 6 Substituent Position 2 Substituent Reference
Target Compound 3-Fluorophenylsulfonyl 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl -
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl)acetate 4-Chlorophenylpiperazin-1-yl Ethyl acetate
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 4-Fluorophenyl 2-Oxo-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one Morpholin-4-yl 2-Oxo-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl

Key Observations :

  • Position 6 : The target compound’s sulfonyl group distinguishes it from morpholine (e.g., ) or simple aryl (e.g., 4-fluorophenyl in ) substitutions. Sulfonyl groups enhance binding to serine/threonine kinases or phosphodiesterases compared to electron-rich morpholine .
  • Position 2 : The 4-phenylpiperazine moiety in the target compound differs from analogues with 4-(2-fluorophenyl)piperazine () or 4-(4-chlorophenyl)piperazine (), which may alter receptor selectivity.

Comparative Reaction Efficiency :

  • Ethyl Bromoacetate Derivatives : Compounds like achieve 60–75% yields under 24-hour reflux .
  • Halide Substitutions : Analogues with morpholine () or fluorophenylpiperazine () show faster reaction times (8–12 hours) due to lower steric hindrance .

Physicochemical Properties

Molecular Weight and LogP :

Solubility :

  • Sulfonyl groups typically reduce aqueous solubility compared to morpholine or hydroxyl substitutions (e.g., ), which may limit bioavailability.

Biological Activity

The compound 6-((3-fluorophenyl)sulfonyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a novel pyridazine derivative with potential therapeutic applications. Its unique structure, featuring a sulfonyl group and a piperazine moiety, suggests significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be characterized by its IUPAC name and molecular formula. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group : Sulfonylation reactions are conducted using sulfonyl chlorides in the presence of bases.
  • Piperazine Functionalization : The piperazine ring is incorporated via nucleophilic substitution reactions.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have shown inhibition of various cancer cell lines, including:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.01Apoptosis induction
Compound BNCI-H4600.03Microtubule disassembly
Compound CHeLa7.01Topoisomerase inhibition

The target compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

Anti-inflammatory Properties

Similar compounds have been investigated for their anti-inflammatory effects. The sulfonyl group is known to play a crucial role in modulating inflammatory pathways. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Binding : It may interact with specific receptors, leading to altered signaling pathways that affect cell proliferation and survival.

Case Studies

Recent studies have highlighted the efficacy of similar pyridazine derivatives in preclinical models:

  • Study on Anticancer Activity : A study evaluated several pyridazine derivatives against breast cancer cell lines, finding that modifications to the piperazine ring significantly enhanced cytotoxicity.
  • Anti-inflammatory Assessment : In vitro assays demonstrated that compounds with sulfonyl groups effectively reduced the production of TNF-alpha in macrophages.

Q & A

Basic: What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions?

Answer:
The compound’s synthesis typically involves multi-step reactions, starting with a pyridazine core modified via sulfonylation and alkylation. For example:

Sulfonylation : Reacting a pyridazinone precursor with 3-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonyl group.

Alkylation : Coupling the intermediate with a piperazine derivative (e.g., 4-phenylpiperazin-1-yl-2-oxoethyl bromide) using a nucleophilic substitution reaction.

  • Key conditions : Anhydrous solvents (e.g., THF), inert atmosphere (N₂/Ar), and controlled temperatures (0–25°C) to minimize side reactions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Basic: What spectroscopic and crystallographic methods are used to confirm its structure?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., sulfonyl-adjacent CH₂, piperazine NH) and aromatic signals.
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragment ions (e.g., cleavage at the sulfonyl group).
  • X-ray Crystallography : Single-crystal X-ray diffraction (monoclinic/triclinic systems) determines bond lengths, angles, and packing.
    • Example data :
ParameterValue (Å/°)Source
C-S bond1.76–1.78
Dihedral angles85–89° (pyridazine-piperazine)

Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., DFT vs. XRD bond lengths)?

Answer:
Discrepancies often arise from:

Solvent Effects : DFT calculations (gas phase) vs. XRD (solid-state). Use implicit solvent models (e.g., PCM) to align conditions .

Conformational Flexibility : Rotatable bonds (e.g., sulfonyl-ethyl linker) may adopt multiple conformations. Compare Boltzmann-weighted DFT ensembles with XRD .

Crystal Packing Forces : Van der Waals interactions in XRD can shorten bond lengths. Apply dispersion-corrected DFT (e.g., B3LYP-D3) .

Advanced: What strategies optimize yield and purity in large-scale synthesis?

Answer:

Stepwise Monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust reaction times.

Catalyst Screening : Test palladium or copper catalysts for Suzuki-like couplings (if applicable) to reduce byproducts.

Crystallization Optimization : Screen solvents (e.g., DMF/water) for polymorph control. High-purity (>99%) crystals are achievable via slow cooling .

Advanced: How to design experiments assessing environmental persistence or bioaccumulation?

Answer:
Adapt methodologies from environmental chemistry frameworks (e.g., INCHEMBIOL):

Hydrolysis/Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and analyze degradation via HPLC .

Bioaccumulation Assays : Use OECD 305 guidelines with model organisms (e.g., Daphnia magna). Measure logP (experimental vs. predicted) to validate lipophilicity .

Metabolite Profiling : LC-HRMS identifies oxidative metabolites (e.g., piperazine N-oxides) .

Advanced: What analytical methods detect trace impurities, and how are they quantified?

Answer:

  • HPLC-UV/ELSD : Baseline separation of sulfonamide byproducts using C18 columns (ACN/water + 0.1% TFA).
  • LC-MS/MS : Quantifies genotoxic impurities (e.g., aryl amines) at ppm levels.
  • NMR Spectroscopy : ¹⁹F NMR detects fluorinated impurities with high sensitivity .

Advanced: How does the compound’s crystal packing influence its solubility and stability?

Answer:

  • Hydrogen Bonding : Strong intermolecular H-bonds (e.g., pyridazinone C=O⋯H-N piperazine) reduce solubility in polar solvents .
  • Pi-Stacking : Aromatic rings (phenyl, pyridazine) form tight stacks, increasing thermal stability (TGA decomposition >250°C) .
  • Hygroscopicity : Assess via dynamic vapor sorption (DVS); moisture uptake <1% w/w in 40–60% RH .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation (particle size <10 µm).
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced: How to address discrepancies between predicted and observed bioactivity in vitro?

Answer:

Receptor Dynamics : Molecular docking may overlook protein flexibility. Perform MD simulations (100 ns) to assess binding pocket adaptability.

Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways .

Off-Target Screening : Use kinase/GPCR panels to rule out non-specific interactions .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (2.5–3.1), bioavailability (70–80%), and CYP450 inhibition.
  • Molecular Dynamics : GROMACS simulates blood-brain barrier permeability (logBB < -1 suggests poor CNS penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.